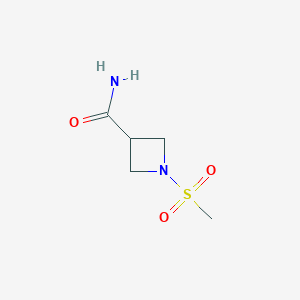

1-(Methylsulfonyl)azetidine-3-carboxamide

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Medicinal Chemistry and Drug Discovery

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. nih.gov Their growing popularity is attributed to their unique structural properties; they offer a favorable balance between molecular rigidity and stability, which can be instrumental in fine-tuning the pharmacological profiles of bioactive molecules. pharmablock.com This rigid structure helps to lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

Historically, the synthesis of azetidines has been challenging, which has somewhat limited their exploration compared to other saturated heterocycles. nih.gov However, recent advancements in synthetic methodologies have made these scaffolds more accessible, prompting a surge in their incorporation into drug discovery programs. nih.govnih.gov

The versatility of the azetidine ring is evident in its presence in a range of therapeutic agents. These compounds have shown a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov Furthermore, they are being investigated for the treatment of central nervous system disorders. nih.gov For instance, azetidine-containing compounds have shown promise in the development of treatments for neurological conditions such as Parkinson's disease and Tourette's syndrome. sciencedaily.com

The strategic incorporation of the azetidine scaffold can improve key drug-like properties. Its three-dimensional nature allows for the exploration of chemical space beyond the "flat" structures often seen in drug candidates, which can lead to improved solubility, metabolic stability, and cell permeability.

Strategic Role of Methylsulfonyl Moieties in the Design of Bioactive Compounds

The methylsulfonyl group (–SO₂CH₃) is a functional group that is frequently utilized in the design of bioactive compounds to enhance their physicochemical and pharmacokinetic properties. researchgate.net As a strong hydrogen bond acceptor, the sulfonyl group can participate in crucial interactions with biological targets, thereby influencing a compound's potency and selectivity.

One of the key advantages of incorporating a methylsulfonyl moiety is the improvement of a molecule's aqueous solubility and metabolic stability. This is particularly important for oral drug candidates, as better solubility can lead to improved absorption and bioavailability. The sulfonyl group is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.

Furthermore, the electron-withdrawing nature of the methylsulfonyl group can modulate the electronic properties of a molecule, which can be critical for its mechanism of action. This functional group is a common feature in a variety of approved drugs and investigational compounds, highlighting its importance in medicinal chemistry.

Current Research Trajectories and Potential Academic Impact of 1-(Methylsulfonyl)azetidine-3-carboxamide

While specific research on this compound is not extensively detailed in publicly available literature, its constituent parts suggest its potential as a valuable building block in drug discovery. The combination of the conformationally constrained azetidine ring and the property-enhancing methylsulfonyl group makes this compound an attractive scaffold for the synthesis of novel therapeutic agents.

Research involving similar structures, such as 1-(Methylsulfonyl)-3-azetidinecarboxylic acid, indicates an interest in this chemical space. cymitquimica.comchemscene.comchemicalbook.com The carboxamide functional group in this compound provides a key handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Academic research is likely to focus on the synthesis of derivatives of this compound and the evaluation of their biological activities across various disease areas. The inherent properties of the azetidine and methylsulfonyl groups suggest that these derivatives could be investigated as inhibitors of enzymes such as kinases or proteases, or as modulators of receptors.

The potential academic impact of this compound lies in its ability to serve as a versatile starting material for the development of new chemical probes to study biological processes and as a scaffold for the discovery of novel drug candidates with improved pharmacological profiles. As synthetic methods for azetidines continue to improve, the exploration of compounds like this compound is expected to expand, potentially leading to new breakthroughs in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-11(9,10)7-2-4(3-7)5(6)8/h4H,2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPMKCQKVQOZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Exploration of 1 Methylsulfonyl Azetidine 3 Carboxamide Analogues

Systematic Modifications of the Azetidine-3-Carboxamide (B1289449) Substituent and Their Influence on Activity

The azetidine-3-carboxamide moiety is a key feature of the scaffold, and its substitution pattern plays a pivotal role in molecular recognition and biological activity. Systematic modifications have revealed several important trends.

One of the most critical factors is the position of the carboxamide group on the azetidine (B1206935) ring. Studies on related azetidine amides as STAT3 inhibitors have shown that moving the carboxamide group from the 2-position to the 3-position can lead to a complete loss of activity. nih.govacs.org This suggests that the spatial orientation of the carboxamide is crucial for binding to the target protein. While these studies were not on the N-methylsulfonyl series specifically, they highlight the sensitivity of activity to the carboxamide's location on the azetidine scaffold.

Further modifications to the carboxamide group itself have also been explored. For instance, the conversion of the carboxylic acid (a related functionality) to its methyl ester in a series of azetidine-2-carboxamide (B111606) analogues resulted in lower STAT3-inhibitory potencies, emphasizing the importance of the acid motif, likely due to its ability to act as a hydrogen bond donor and acceptor. nih.govacs.org This suggests that modifications to the amide of 1-(methylsulfonyl)azetidine-3-carboxamide, such as N-alkylation or replacement with other functional groups, would likely have a significant impact on activity.

In a broader context of GABA uptake inhibitors, azetidine derivatives with a carboxylic acid function at the 3-position have been investigated. nih.gov The N-unsubstituted and N-alkylated derivatives showed varying affinities for GAT-1 and GAT-3 transporters, indicating that substituents on both the nitrogen and the carbon bearing the carboxamide can modulate activity and selectivity. nih.gov

| Modification | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Position of Carboxamide (2- vs. 3-) | Moving the carboxamide from the 2- to the 3-position in a related series resulted in a loss of STAT3 inhibitory activity. | The spatial arrangement of the carboxamide is critical for target interaction. | nih.govacs.org |

| Carboxamide to Methyl Ester | Reduced inhibitory potency in a related azetidine-2-carboxamide series. | The hydrogen bonding capability of the amide/acid is likely important for activity. | nih.govacs.org |

| N-Alkylation of Azetidine | Modulated affinity for GAT-1 and GAT-3 transporters in azetidine-3-carboxylic acid derivatives. | Substituents on the azetidine nitrogen can influence potency and selectivity. | nih.gov |

Impact of Variations within the N-Methylsulfonyl Moiety on Molecular Interactions

The N-methylsulfonyl group is a key component of the this compound scaffold, influencing the molecule's electronic properties, conformation, and potential for intermolecular interactions. Variations in this moiety can have a profound effect on the molecule's biological activity.

The sulfonyl group is a strong electron-withdrawing group, which reduces the basicity of the azetidine nitrogen. This can be crucial for preventing unwanted interactions or metabolic liabilities associated with a more basic nitrogen atom. The sulfur atom of the sulfonyl group is in a high oxidation state and the oxygen atoms are excellent hydrogen bond acceptors. These interactions can be critical for anchoring the molecule in a binding pocket. acs.org

Replacing the methyl group with larger or different substituents would alter the steric profile and lipophilicity of the molecule. For instance, replacing the methyl group with a larger alkyl or an aryl group could lead to enhanced van der Waals interactions with a hydrophobic pocket on a target protein, potentially increasing potency. Conversely, a bulkier group could introduce steric clashes, leading to a decrease in activity. In a study of N-methylsulfonyl-indole derivatives, various substitutions on other parts of the molecule led to significant changes in anti-inflammatory and antimicrobial activities, demonstrating the sensitivity of biological activity to structural modifications around a sulfonyl-containing core. nih.gov

Furthermore, the nature of the N-sulfonyl linkage itself can be modified. For example, replacing the sulfonamide with a sulfone was explored in a series of Cav2.2 channel inhibitors. While the sulfone was a good bioisosteric replacement, it was less potent than the corresponding sulfonamide, suggesting a difference in the interactions formed by these two groups. nih.gov

Conformational Analysis of the Azetidine Ring and its Correlation with SAR

The four-membered azetidine ring is not planar and adopts a puckered conformation. nih.gov This puckering results in substituents at the 3-position being oriented in either a pseudo-axial or pseudo-equatorial position. The specific conformation adopted by the ring is critical as it dictates the three-dimensional arrangement of the substituents, which in turn affects how the molecule can interact with its biological target.

Computational studies on fluorinated azetidine derivatives have shown that the ring pucker can be influenced by the nature of the substituents. researchgate.net For example, a fluorine atom was calculated to prefer a position far from the neutral nitrogen atom, influencing the dihedral angle of the ring. researchgate.net This highlights that even small changes to the substitution pattern can alter the conformational preferences of the azetidine ring.

The conformational rigidity of the azetidine ring, compared to more flexible linkers, can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. In a study comparing cyclic amino acids as linkers in STAT3 inhibitors, the four-membered azetidine ring provided a significant boost in potency compared to the five-membered proline and six-membered piperidine (B6355638) rings. nih.govacs.org This suggests that the specific conformational constraints imposed by the azetidine ring are optimal for presenting the key binding motifs in the correct orientation for interaction with STAT3.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, bioisosteric replacements can be considered for the carboxamide group, the methylsulfonyl moiety, and the azetidine ring itself.

Carboxamide Bioisosteres: The carboxamide group is often replaced with other functionalities that can mimic its hydrogen bonding and electronic properties. Common bioisosteres for amides and carboxylic acids include tetrazoles, acylsulfonamides, and various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. drughunter.comhyphadiscovery.com In a study of azetidine derivatives as GABA-uptake inhibitors, the replacement of a carboxylic acid group with a tetrazole ring resulted in a loss of potency. nih.gov However, in other chemical series, tetrazoles have been successful carboxylic acid bioisosteres. rsc.org Acylsulfonamides have also been shown to be effective replacements for carboxylic acids, displaying similar or even better binding affinities in some cases. rsc.org

Methylsulfonyl Bioisosteres: The methylsulfonyl group can be replaced by other groups with similar electronic and steric properties. A gem-dimethylsulfone group has been successfully used as a bioisostere for a sulfonamide, retaining potency while addressing metabolic liabilities. nih.gov While not a direct replacement for a methylsulfonyl group, this suggests that sulfone-based bioisosteres are a viable option. Other potential bioisosteres could include a sulfoximine, which introduces a chiral center and an additional vector for hydrogen bonding, or even non-sulfur containing groups like a trifluoromethyl ketone, depending on the specific interactions of the methylsulfonyl group with the target.

Azetidine Ring Bioisosteres: The azetidine ring itself can be considered a bioisostere of other cyclic or acyclic linkers. As previously mentioned, in the context of STAT3 inhibitors, the azetidine ring was superior to both proline (a five-membered ring) and pipecolic acid (a six-membered ring). nih.govacs.org This highlights that the size and conformational properties of the azetidine ring can be advantageous. Other four-membered rings, such as oxetane (B1205548) or cyclobutane, could also be considered as bioisosteric replacements for the azetidine ring, although the loss of the nitrogen atom would significantly alter the properties of the molecule.

| Original Moiety | Bioisosteric Replacement | Observed Outcome in Related Series | Reference |

|---|---|---|---|

| Carboxylic Acid (on Azetidine) | Tetrazole | Loss of potency for GABA-uptake inhibitors. | nih.gov |

| Carboxylic Acid | Acylsulfonamide | Similar or improved binding affinity for MCL-1/BCL-xL inhibitors. | rsc.org |

| Sulfonamide | gem-Dimethylsulfone | Retained potency for Cav2.2 channel inhibitors with improved metabolic stability. | nih.gov |

| Proline/Piperidine Ring | Azetidine Ring | Increased potency for STAT3 inhibitors. | nih.govacs.org |

Mechanistic Investigations in the Synthesis and Reactivity of 1 Methylsulfonyl Azetidine 3 Carboxamide

Elucidation of Reaction Mechanisms for Key Azetidine (B1206935) Ring-Forming Reactions

The construction of the azetidine ring is the cornerstone of the synthesis of 1-(methylsulfonyl)azetidine-3-carboxamide. The most prevalent and direct method for forming such a ring is through intramolecular cyclization, a process involving nucleophilic substitution. organic-chemistry.orgrsc.org

Intramolecular Nucleophilic Substitution: This strategy typically involves a 1,3-aminohalide or a 1,3-amino alcohol derivative as a precursor. researchgate.net For the synthesis of the 1-(methylsulfonyl)azetidine core, a plausible precursor would be a derivative of 2-chloro-1-((methylsulfonyl)amino)propan-3-amide. The mechanism for the ring closure is a classic intramolecular SN2 reaction.

The key steps are:

Deprotonation: A base abstracts the acidic proton from the sulfonamide nitrogen, generating a highly nucleophilic sulfonamidate anion. The use of a strong, non-nucleophilic base like lithium hexamethyldisilylazide (LiHMDS) can be required, especially when electron-withdrawing groups reduce the nitrogen's nucleophilicity. rsc.org

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon bearing a leaving group (e.g., a halide or a mesylate) at the gamma position.

Ring Closure: This concerted attack displaces the leaving group and forms the four-membered azetidine ring in a 4-exo-tet cyclization, which is favored under Baldwin's rules.

Alternative Ring-Forming Strategies: While intramolecular cyclization is the most direct route, other modern synthetic methods for azetidine formation could theoretically be adapted.

[2+2] Cycloaddition: The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, offers a pathway to azetidines from alkenes and oxime precursors using visible light and a photocatalyst. rsc.orgorganic-chemistry.org This method allows for the construction of the four-membered ring in a single step from acyclic components.

Palladium-Catalyzed C-H Amination: Advanced methods involving palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination can form functionalized azetidines. rsc.org This approach involves the activation of a typically unreactive C-H bond to form the key C-N bond of the ring.

Ring Expansion of Aziridines: Aziridines can be converted into azetidines through ring expansion, for instance, by reaction with dimethylsulfoxonium methylide. organic-chemistry.org

These alternative mechanisms, while not the standard route, represent the forefront of heterocyclic synthesis and could offer novel pathways to derivatives of this compound.

Understanding Regioselectivity and Stereoselectivity in Synthetic Transformations

Control over regioselectivity and stereoselectivity is paramount for the synthesis of a specific, functionally complex molecule like this compound.

Regioselectivity: In the context of the primary intramolecular cyclization pathway, regioselectivity is largely predetermined by the structure of the acyclic precursor. The reaction is designed to selectively form the azetidine ring via a 4-exo cyclization rather than competing pathways. For instance, in the cyclization of a 1,3-amino alcohol derivative, the hydroxyl groups at the 1- and 3-positions must be selectively activated to ensure the desired ring closure. Lanthanide(III) triflates have been shown to be effective catalysts for regioselective intramolecular aminolysis of epoxides to yield azetidines, demonstrating high control even in complex substrates. frontiersin.org

Stereoselectivity: The synthesis of enantiomerically pure azetidines is a significant goal, often achieved by starting with chiral precursors. acs.org If the acyclic precursor possesses a defined stereocenter, the SN2 mechanism of the cyclization reaction dictates the stereochemical outcome in the product. The reaction proceeds with an inversion of configuration at the electrophilic carbon center. Therefore, the stereochemistry of the final azetidine is directly controlled by the stereochemistry of the starting material.

For example, a stereocontrolled synthesis of a substituted azetidine can be achieved through the hydrogenation of a prochiral azetine precursor using a chiral ruthenium or palladium complex, which allows for the creation of new stereocenters with high enantioselectivity. acs.org The table below illustrates the predictable relationship between precursor and product stereochemistry in a hypothetical stereoselective synthesis.

| Precursor Stereoisomer (at Electrophilic Carbon) | Reaction Type | Product Stereoisomer (at C3 of Azetidine) |

|---|---|---|

| (R)-configuration | Intramolecular SN2 Cyclization | (S)-configuration |

| (S)-configuration | Intramolecular SN2 Cyclization | (R)-configuration |

This direct transfer of chirality is a powerful tool in asymmetric synthesis. Methods like asymmetric [3+1]-cycloadditions using chiral copper(I) catalysts have also been developed to produce tetrasubstituted azetines with high stereocontrol, which can then be hydrogenated to the corresponding saturated azetidines. researchgate.net

Kinetic and Thermodynamic Studies of Critical Steps in the Compound's Synthetic Pathway

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, the key factors influencing these parameters can be understood from the general principles of azetidine synthesis.

Kinetic Factors: The rate of the key intramolecular SN2 cyclization step is influenced by several factors:

Nature of the Leaving Group: The reaction rate is highly dependent on the ability of the leaving group to depart. Excellent leaving groups, such as iodide, bromide, or triflate, will result in a faster reaction compared to poorer leaving groups like chloride.

Base Strength: The concentration and strength of the base used for the initial deprotonation of the sulfonamide directly impact the concentration of the active nucleophile, thereby influencing the reaction rate.

Solvent: Polar aprotic solvents (e.g., THF, DMF) are typically used to solvate the cation of the base while leaving the anion nucleophile relatively free, thus accelerating the SN2 reaction.

The following table provides a qualitative comparison of expected relative reaction rates based on the choice of leaving group in the precursor, a critical kinetic parameter.

| Leaving Group (X) | Relative C-X Bond Strength | Leaving Group Ability | Predicted Relative Rate of Cyclization |

|---|---|---|---|

| Iodide (I) | Weakest | Excellent | Fastest |

| Bromide (Br) | Weak | Good | Fast |

| Triflate (OTf) | - | Excellent | Fastest |

| Mesylate (OMs) | - | Good | Fast |

| Chloride (Cl) | Strong | Fair | Moderate |

Computational Chemistry Applications in the Study of 1 Methylsulfonyl Azetidine 3 Carboxamide

Molecular Docking and Prediction of Binding Interactions with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 1-(Methylsulfonyl)azetidine-3-carboxamide, to the active site of a target protein. This method allows for the virtual screening of large compound libraries and can provide insights into the key intermolecular interactions driving ligand recognition.

While specific docking studies on this compound are not yet prevalent in the literature, the methodology has been successfully applied to a wide range of azetidine (B1206935) derivatives to predict their biological activities. For instance, in silico molecular docking of novel azetidin-2-one derivatives has been used to evaluate their potential as anti-proliferative agents by predicting their binding to the epidermal growth factor receptor (EGFR). researchgate.net These studies often reveal crucial hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.

A hypothetical molecular docking study of this compound against a putative kinase target could yield data such as binding affinity and interacting residues, as illustrated in the table below.

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | Asp145, Lys72, Leu120 |

| Hydrogen Bonds | 3 | Asp145 (O...H-N), Lys72 (O...H-N) |

| Hydrophobic Interactions | 4 | Leu120, Val80, Ala95, Met118 |

Such data is invaluable for understanding the structural basis of inhibition and for guiding the rational design of more potent analogs. The accuracy of docking predictions can be further enhanced by combining them with other computational techniques like molecular dynamics simulations.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations are employed to study the electronic structure, geometry, and reactivity of molecules with a high degree of accuracy. For this compound, QM methods can provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and bond dissociation energies. This information is critical for understanding the molecule's intrinsic reactivity and its potential to engage in specific chemical reactions, including metabolic transformations.

For example, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in predicting the molecule's susceptibility to nucleophilic or electrophilic attack. A larger HOMO-LUMO energy gap generally implies higher kinetic stability. Furthermore, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding non-covalent interactions with biological macromolecules.

A representative table of QM-derived properties for this compound is shown below.

| Property | Calculated Value |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 8.7 |

| Dipole Moment (Debye) | 3.8 |

These parameters are fundamental for developing quantitative structure-activity relationships (QSAR) and for parameterizing molecular mechanics force fields used in molecular dynamics simulations.

De Novo Design and Virtual Screening of Novel Azetidine Carboxamide Derivatives

De novo design and virtual screening are computational strategies used to identify novel chemical entities with desired biological activities. De novo design algorithms construct new molecules from scratch or by modifying existing scaffolds, while virtual screening involves the computational evaluation of large libraries of existing compounds.

In the context of this compound, these techniques can be used to explore the chemical space around the azetidine carboxamide scaffold to design new derivatives with improved potency, selectivity, or pharmacokinetic properties. For instance, a de novo design approach could involve growing new fragments from the core azetidine ring to better occupy a specific sub-pocket of a target protein's active site.

Virtual screening of commercially available or proprietary databases could identify other azetidine-containing compounds with potentially similar or improved biological profiles. The search can be guided by pharmacophore models derived from the known interactions of this compound or other active analogs. Studies on the de novo biosynthesis of L-azetidine-2-carboxylic acid in Escherichia coli highlight the interest in designing novel routes to azetidine-containing molecules. acs.orgnih.gov

An example of a virtual screening workflow for novel azetidine carboxamide derivatives is outlined below.

| Step | Description | Software/Method |

| 1. Target Selection | Identification of a relevant biological target. | Literature review, bioinformatics |

| 2. Library Preparation | Curation and preparation of a compound library. | ZINC database, internal libraries |

| 3. Docking | Virtual screening of the library against the target. | AutoDock, Glide |

| 4. Scoring and Ranking | Ranking of compounds based on predicted binding affinity. | Scoring functions (e.g., -pKd) |

| 5. Post-processing | Filtering based on ADME/Tox properties. | QikProp, SwissADME |

This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the role of solvent in molecular recognition.

For this compound, MD simulations can be used to explore its conformational landscape and identify the low-energy conformations that are likely to be biologically active. When docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose and reveal dynamic changes in the protein and ligand that may not be apparent from static docking models.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of a simulation is often used to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding.

A summary of typical analyses from an MD simulation of this compound bound to a target protein is presented below.

| Analysis | Description | Typical Result |

| RMSD | Measures the deviation of the system from its initial conformation. | Stable trajectory with low RMSD values. |

| RMSF | Measures the fluctuation of individual atoms or residues. | Identification of flexible loops in the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds between ligand and key residues. |

| Binding Free Energy | Calculation of the free energy of binding. | MM/PBSA or MM/GBSA calculations. |

These simulations provide a more realistic picture of the molecular interactions and can help to refine the understanding of the structure-activity relationship of azetidine carboxamide derivatives.

Biological Target Identification Strategies for Azetidine Carboxamide Compounds

Proteomic and Chemical Biology Approaches for Target Deconvolution

Target deconvolution for compounds like 1-(Methylsulfonyl)azetidine-3-carboxamide often begins with proteomic and chemical biology techniques designed to identify direct binding partners within the complex cellular environment. These methods aim to isolate and identify proteins that physically interact with the small molecule, thereby providing direct evidence of potential targets. biorxiv.orgnih.gov

One of the foundational strategies is affinity purification-mass spectrometry (AP-MS) . This involves immobilizing a derivative of this compound onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cell lysate, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.

Another powerful technique is activity-based protein profiling (ABPP) . ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. While this method is powerful, it may not be directly applicable to all compounds. In a competitive ABPP experiment, cell lysates are pre-incubated with this compound before adding a broad-spectrum activity-based probe. If the compound binds to a target enzyme, it will block the binding of the probe, leading to a decrease in its signal during mass spectrometry analysis. This allows for the identification of enzymes that are specifically engaged by the compound of interest.

Label-free methods have also emerged as valuable tools for target deconvolution. Techniques such as Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) rely on the principle that the binding of a small molecule can alter the stability of its protein target. acs.org In DARTS, the compound-protein complex exhibits increased resistance to proteolysis, while in CETSA, it shows enhanced thermal stability. These changes can be detected by analyzing protein levels after protease treatment or heat denaturation, respectively, with and without the compound.

Table 1: Hypothetical Data from a Proteomic Screen for this compound Targets

| Protein ID | Gene Name | Method of Identification | Fold Enrichment (AP-MS) / Stability Shift (CETSA) | Putative Function |

| P08684 | HSPA8 | AP-MS | 5.2 | Chaperone |

| Q09472 | HSP90AA1 | AP-MS | 4.8 | Chaperone |

| P62258 | ACTG1 | AP-MS | 3.5 | Cytoskeleton |

| P31946 | YWHAZ | CETSA | +2.8 °C | Signal Transduction |

| Q13155 | MAPK14 | CETSA | +2.1 °C | Kinase |

Affinity-Based Probes and Chemoproteomics for Investigating Compound-Target Engagement

To delve deeper into how this compound engages its targets within a cellular context, affinity-based probes and advanced chemoproteomic strategies are employed. nih.govnih.gov These approaches often involve chemically modifying the compound to incorporate a reporter tag or a reactive group, transforming it into a probe.

A common strategy is to synthesize a derivative of this compound that includes a bioorthogonal handle, such as an alkyne or azide (B81097) group. This allows for the use of "click chemistry," a highly efficient and specific reaction, to attach a reporter molecule like biotin (B1667282) or a fluorescent dye after the probe has interacted with its targets in live cells or cell lysates. nih.gov The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This method provides a snapshot of the compound's interactome in a more native environment.

Photo-affinity labeling is another powerful technique. In this approach, a photoreactive group, such as a diazirine, is incorporated into the structure of this compound. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively cross-linking the compound to its direct binding partners. This covalent capture allows for more stringent purification conditions, reducing the identification of non-specific binders.

Quantitative chemoproteomics further refines target identification by comparing the protein interaction profiles of the active compound with a structurally similar but biologically inactive control molecule. By using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can quantitatively distinguish between proteins that specifically bind to the active compound and those that interact non-specifically with the control.

Table 2: Illustrative Data from a Competitive Chemoproteomic Experiment

| Protein Target | SILAC Ratio (Active Probe / Inactive Probe) | p-value | Target Validation Status |

| Kinase A | 8.9 | < 0.01 | Confirmed |

| Protein B | 1.2 | > 0.05 | Not validated |

| Enzyme C | 6.5 | < 0.01 | Confirmed |

| Receptor D | 1.5 | > 0.05 | Not validated |

Genetic and Transcriptomic Profiling for Inferring Mechanism of Action

Genetic and transcriptomic approaches offer an indirect but powerful means of inferring the mechanism of action of this compound by observing the cellular response to its presence. broadinstitute.org These methods can reveal which genes and pathways are essential for the compound's activity or are modulated by it.

Genome-wide screening using technologies like CRISPR-Cas9 or RNA interference (RNAi) can identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound. nih.govhorizondiscovery.com For instance, a pooled CRISPR knockout library can be introduced into a population of cells, which are then treated with this compound. Cells in which a gene essential for the compound's activity has been knocked out will survive and become enriched in the population. Sequencing the guide RNAs present in the surviving cells reveals the identity of these "hits," which may include the direct target, members of its signaling pathway, or proteins involved in the uptake or metabolism of the compound. nih.gov

Transcriptomic profiling , often performed using RNA sequencing (RNA-seq), provides a global view of the changes in gene expression that occur in response to treatment with this compound. acs.org By comparing the gene expression signature of treated cells to that of untreated cells, researchers can identify upregulated and downregulated genes and pathways. This "gene expression signature" can then be compared to databases of signatures from compounds with known mechanisms of action, such as the Connectivity Map, to draw parallels and form hypotheses about the compound's biological function. broadinstitute.org

Table 3: Example of Gene Ontology (GO) Enrichment Analysis from a Transcriptomic Study

| GO Term | Number of Genes | p-value |

| Inflammatory Response | 58 | 1.2e-12 |

| Apoptotic Process | 45 | 3.5e-9 |

| Cell Cycle Regulation | 32 | 6.1e-7 |

| Kinase Activity | 25 | 8.9e-6 |

Phenotypic Screening and Reverse Pharmacology in Identifying Relevant Biological Pathways

Phenotypic screening represents a "forward pharmacology" approach where the starting point is a desired biological effect rather than a known molecular target. broadinstitute.orgyoutube.com In this strategy, this compound would be tested in a variety of cell-based or organismal models that recapitulate a specific disease phenotype. If the compound is found to modulate the phenotype in a desirable way, the subsequent challenge is to identify the molecular target responsible for this effect—a process known as reverse pharmacology. broadinstitute.org

The initial phenotypic screen can be designed to monitor a wide range of cellular processes, such as cell proliferation, apoptosis, differentiation, or the activation of a specific signaling pathway. High-content imaging can be employed to assess morphological changes in cells upon treatment with the compound.

Once a robust and reproducible phenotype is established, the target identification strategies described in the previous sections can be applied. For example, if this compound is found to inhibit the growth of a particular cancer cell line, proteomic and genetic screens can be initiated in that specific cellular context to uncover the underlying mechanism. This approach has the advantage of starting with a compound that has a confirmed, disease-relevant biological activity, which can increase the likelihood of identifying a therapeutically relevant target. youtube.com

The integration of data from phenotypic screening with "omics" data, such as transcriptomics and proteomics, can provide a more holistic understanding of the compound's effects and help to prioritize potential targets for further validation.

Lead Optimization Methodologies Applied to the 1 Methylsulfonyl Azetidine 3 Carboxamide Series

Rational Drug Design Principles for Azetidine (B1206935) Carboxamide Ligands

Rational drug design is a methodical process that utilizes knowledge of a biological target to develop small molecules that can interact with it to produce a desired therapeutic effect. slideshare.net This process involves analyzing the structures of known active molecules and their targets to design new compounds with predicted high affinity and specificity. slideshare.net The goal is to create drugs with enhanced potency and selectivity compared to those discovered through traditional screening methods. slideshare.net

A key principle in rational drug design is the use of conformationally restricted scaffolds to improve binding affinity. enamine.net The azetidine ring, a four-membered nitrogen-containing heterocycle, is an exemplary scaffold in this regard. enamine.net Its strained, rigid structure reduces the conformational flexibility of a molecule, which in turn can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net The favorable balance between stability and rigidity in the azetidine ring allows for the efficient modulation of a molecule's pharmacological properties. ambeed.com

The strategic incorporation of an azetidine core has demonstrated significant advantages in lead optimization. In studies on Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, replacing a five-membered proline ring with a four-membered azetidine-2-carboxamide (B111606) scaffold resulted in a more than four-fold increase in potency. nih.gov This highlights the value of the azetidine ring as a superior structural element in this chemical series. nih.gov

Furthermore, the specific substitution pattern on the azetidine ring is critical for biological activity. Structure-activity relationship (SAR) studies have shown that the position of the carboxamide group is a crucial determinant of potency. For instance, while (R)-azetidine-2-carboxamides were found to be potent inhibitors, changing the core to an azetidine-3-carboxamide (B1289449) resulted in a complete loss of activity in that specific series. nih.gov This finding underscores the precise structural and spatial requirements for effective ligand-target interaction and is a central principle guiding the design of ligands based on the azetidine-3-carboxamide scaffold.

Strategies for Enhancing Potency and Selectivity of Azetidine-Based Compounds

One primary strategy is the systematic exploration of the structure-activity relationship (SAR) by modifying various substituents on the azetidine core. In the development of azetidine-based STAT3 inhibitors, researchers systematically varied the benzoic acid and cyclohexylbenzyl moieties of the lead compound. nih.govacs.org This iterative process allowed for the optimization of potency and the balancing of physicochemical properties. nih.govacs.org For example, modifications to the cyclohexyl group to decrease lipophilicity were generally well-tolerated, and introducing polarity by replacing a phenyl ring with a heterocycle proved to be a successful approach. nih.govacs.org

Another critical factor is stereochemistry. For chiral compounds, it is common for one enantiomer to be significantly more active than the other. In the case of azetidine-2-carboxamide STAT3 inhibitors, the (R)-enantiomer was found to be substantially more potent than the (S)-enantiomer, establishing a clear stereochemical preference for activity. nih.gov

Improving cell permeability is another key strategy for enhancing the efficacy of potent compounds that may initially show poor cellular activity. Analogs containing a carboxylic acid motif, while potent in cell-free assays, often exhibit low cellular activity. nih.gov To address this, these acidic groups can be converted to esters, such as methyl esters, which can improve cell membrane permeability. nih.govacs.org This approach led to the development of analogs with significantly improved cellular potency against cancer cell lines. nih.gov

Achieving high selectivity for the intended target over other related proteins is paramount. Lead optimization efforts for azetidine-based STAT3 inhibitors yielded compounds with excellent selectivity profiles. Optimized analogues demonstrated sub-micromolar inhibitory potency against STAT3 while showing minimal activity against other STAT family members, STAT1 and STAT5, even at significantly higher concentrations. nih.govacs.orgnih.gov

| Compound | STAT3 EMSA IC₅₀ (μM) | STAT1 EMSA IC₅₀ (μM) | STAT5 EMSA IC₅₀ (μM) | MDA-MB-231 Cell EC₅₀ (μM) |

|---|---|---|---|---|

| 5a | 0.55 | >18 | >18 | >10 |

| 5o | 0.38 | >18 | >18 | >10 |

| 7e | 1.1 | nd | nd | 1.9 |

| 7f | 0.98 | nd | nd | 1.4 |

| 7g | 0.88 | nd | nd | 0.9 |

| 9k | 0.48 | nd | nd | 1.2 |

Data sourced from references nih.govacs.org. "nd" indicates not determined.

Pharmacophore Modeling and Ligand-Based Drug Design for Azetidine Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is generated to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is particularly valuable when the 3D structure of the biological target is unknown. rsc.org For the azetidine scaffold, a pharmacophore model would be constructed based on the known structure-activity relationships of a series of active and inactive compounds.

Based on SAR studies of azetidine-carboxamide derivatives, several key features would likely be incorporated into a pharmacophore model for STAT3 inhibition. nih.gov These essential features include:

A constrained heterocyclic ring: The rigid azetidine core serves as the central scaffold, correctly orienting the other functional groups.

Specific stereochemistry: The model would define a specific stereocenter, such as the (R)-configuration at the point of substitution on the azetidine ring, which was shown to be critical for high potency. nih.gov

Hydrogen bond donors and acceptors: The carboxamide moiety is a crucial feature, providing key hydrogen bonding interactions with the target protein. researchgate.net

An acidic/anionic feature: The presence of a carboxylic acid or a bioisostere is vital for interacting with the target, as demonstrated by the high in vitro potency of acid-containing analogues. nih.govacs.org

Defined hydrophobic and aromatic regions: The model would include spatial volumes corresponding to the lipophilic cyclohexyl group and the aromatic benzyl (B1604629) moiety, which are critical for optimizing potency. nih.gov

This type of modeling helps rationalize the observed SAR and guides the design of new compounds with improved affinity and selectivity. For example, the observation that moving the carboxamide from the 2-position to the 3-position of the azetidine ring abolishes activity provides a critical negative constraint for the pharmacophore model, defining a region where bulky or interacting groups are not tolerated. nih.gov The utility of pharmacophore modeling has been validated in identifying inhibitors of protein-protein interactions, a mechanism relevant to the STAT3 pathway. acs.org

Data-Driven Approaches and Predictive Modeling in Lead Optimization Campaigns

Modern lead optimization campaigns are increasingly reliant on data-driven approaches and predictive modeling to accelerate the drug discovery process. preprints.org These computational techniques leverage large datasets of chemical structures and associated biological and physicochemical data to build models that can predict the properties of novel compounds, thereby guiding synthetic efforts toward molecules with a higher probability of success. preprints.orgcas.org

A primary application of these models is the early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. pharmajen.com By filtering out compounds with predicted liabilities such as low solubility, poor metabolic stability, or potential for toxicity, research efforts can be focused on candidates with more favorable drug-like profiles, reducing the high rate of attrition in later stages of development. pharmajen.comresearchgate.net This data-driven assessment often involves a phased approach, starting with in silico profiling followed by in vitro assays for the most promising compounds. researchgate.net

| Phase | Assessment Type | Number of Compounds | Properties Evaluated |

|---|---|---|---|

| Phase 1 | In silico Profiling | Unlimited | Solubility, Lipophilicity (logP), Molecular Weight, Polar Surface Area, Structural Alerts |

| Phase 2 | In vitro Profiling | ~100 | CYP450 Inhibition, Physicochemical Profile (Solubility, Protein Binding), Microsomal Stability |

| Phase 3 | In vivo Profiling | ~10 | Pharmacokinetics / Exposure after oral administration |

Conceptual framework based on reference researchgate.net.

Artificial intelligence (AI) and machine learning (ML) are at the forefront of this evolution. preprints.org ML models can be trained on existing SAR data to predict the biological activity of new designs. frontiersin.org Advanced generative models, which can incorporate 3D structural information about the ligand-protein interactions, are capable of proposing entirely new molecules that are optimized to fit a pharmacophore model and satisfy multiple property criteria simultaneously. frontiersin.org The success of these predictive models is highly dependent on the quality and scale of the training data; using large, carefully curated datasets significantly improves the accuracy of predictions. cas.org

Patent Landscape and Intellectual Property Analysis for 1 Methylsulfonyl Azetidine 3 Carboxamide

Analysis of Existing Patents Related to Azetidine-Containing Therapeutic Agents, including PDE10 Inhibitors

The patent landscape for therapeutic agents incorporating the azetidine (B1206935) scaffold is both broad and actively evolving. This strained four-membered nitrogen-containing heterocycle offers a unique three-dimensional geometry that can be exploited to achieve high affinity and selectivity for various biological targets. Patents in this space cover a wide range of therapeutic areas, from central nervous system (CNS) disorders to oncology and infectious diseases.

A notable area of focus has been the development of azetidine-containing compounds as inhibitors of phosphodiesterase 10 (PDE10). PDE10 is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward. Inhibition of PDE10 has emerged as a promising therapeutic strategy for treating psychotic and cognitive symptoms associated with schizophrenia and other neuropsychiatric disorders.

Several pharmaceutical companies have filed patents for various classes of PDE10 inhibitors that feature the azetidine core. These patents often claim a broad genus of compounds, characterized by a central azetidine ring with diverse substitutions at the 1- and 3-positions. For instance, a European patent application, EP4082611A4, titled "AZETIDINE SULPHONAMIDE COMPOUND," discloses a series of azetidine sulfonamide derivatives, highlighting the growing interest in this particular chemical space. While this patent may not explicitly name 1-(methylsulfonyl)azetidine-3-carboxamide, it underscores the patentability of the broader structural class.

The following interactive table provides a snapshot of key patent filings for azetidine-containing therapeutic agents, with a focus on those targeting PDE10.

Interactive Data Table: Selected Patents for Azetidine-Containing Therapeutic Agents

| Patent/Application Number | Assignee | Therapeutic Target(s) | Key Structural Features | Filing Date |

|---|---|---|---|---|

| EP4082611A4 | Undisclosed | Not specified | Azetidine sulfonamide derivatives | 2020-12-04 |

| WO2021117833A1 | Undisclosed | Not specified | Substituted azetidine derivatives | 2019-12-06 |

| US20150225375A1 | Pfizer Inc. | PDE10A | Heterocyclic-substituted azetidines | 2015-02-05 |

| CN104829436A | Shanghai Institute of Materia Medica | PDE10 | Azetidine derivatives | 2015-04-29 |

Identification of Emerging Patent Trends for Sulfonamide Carboxamide Compounds in Drug Discovery

The sulfonamide carboxamide moiety is a well-established pharmacophore in medicinal chemistry, present in a multitude of approved drugs. Recent patent trends indicate a resurgence of interest in this functional group, particularly in the context of developing novel therapeutics for a range of diseases. This renewed focus is driven by the moiety's ability to form key hydrogen bonding interactions with biological targets, its favorable physicochemical properties, and its synthetic tractability.

An emerging trend is the incorporation of the sulfonamide carboxamide group into more complex and constrained scaffolds, such as the azetidine ring system. This combination allows for precise control over the spatial orientation of the key interacting groups, potentially leading to enhanced potency and selectivity. The utility of sulfonamides in CNS drug discovery is particularly noteworthy, with numerous patents disclosing their use in targeting enzymes and receptors within the brain.

Furthermore, there is a growing trend towards the development of sulfonamide carboxamide compounds that modulate challenging drug targets. This includes not only enzymes like PDE10 but also protein-protein interactions and transcription factors. The versatility of the sulfonamide carboxamide scaffold allows for its adaptation to a wide variety of binding sites.

Future Perspectives and Emerging Research Avenues for 1 Methylsulfonyl Azetidine 3 Carboxamide

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Azetidine (B1206935) Carboxamides

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. nih.govnih.gov These computational tools offer the potential to dramatically accelerate the identification and refinement of new drug candidates, including derivatives of 1-(Methylsulfonyl)azetidine-3-carboxamide.

ML algorithms can analyze vast datasets to identify complex patterns and relationships that are not apparent through traditional analysis. frontiersin.org For the discovery of azetidine carboxamides, AI can be employed in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing libraries of azetidine compounds and their known biological activities, researchers can develop robust QSAR models. nih.govnih.gov These models can then predict the therapeutic efficacy of novel, unsynthesized derivatives of this compound, allowing for the prioritization of candidates with the highest predicted potency and selectivity.

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). AI-powered platforms can predict these properties with increasing accuracy based on a molecule's structure, flagging potentially problematic candidates early in the discovery process and reducing costly late-stage failures. nih.govfrontiersin.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target and possess desirable drug-like properties. frontiersin.org Using the this compound scaffold as a starting point, these algorithms could generate novel derivatives with enhanced activity or improved safety profiles.

Virtual Screening: AI can rapidly screen massive virtual libraries containing millions or even billions of chemical compounds to identify those most likely to interact with a specific biological target. frontiersin.org This enables the efficient identification of new azetidine-based hits for a wide range of diseases.

The integration of AI and ML promises to create a more efficient, data-driven cycle of design, prediction, and synthesis, significantly streamlining the optimization of azetidine carboxamides as therapeutic agents.

| AI/ML Application | Input Data Type | Predicted Output | Impact on Discovery |

| QSAR Modeling | Molecular structures, biological activity data (IC50, Ki) | Potency, selectivity | Prioritizes synthesis of most promising compounds. |

| ADMET Prediction | Chemical descriptors, experimental ADMET data | Solubility, permeability, metabolic stability, toxicity profiles | Early identification and mitigation of pharmacokinetic issues. |

| De Novo Design | Target structure, desired properties, scaffold information | Novel molecular structures with optimized characteristics | Expands chemical space and generates novel IP. |

| Virtual Screening | Target protein structure, large compound libraries | Binding affinity, docking scores | Rapidly identifies potential hit compounds for further testing. |

Exploration of Novel Therapeutic Areas and Applications Beyond Current Scope

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for targeting a diverse array of biological systems. nih.gov While the specific applications of this compound are not yet fully elucidated, research into related azetidine derivatives highlights numerous promising therapeutic avenues for exploration.

Oncology: Azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in many human cancers. nih.govacs.org By disrupting STAT3 dimerization and its DNA-binding activity, these compounds can inhibit tumor cell growth and induce apoptosis. nih.gov Further investigation could adapt the this compound structure to optimize STAT3 inhibition. Other azetidine-containing analogues have also shown potent antiproliferative activities against various cancer cell lines. mdpi.comresearchgate.net

Infectious Diseases: The search for new antibiotics is a global health priority. Novel spirocyclic azetidines have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.com This suggests that the azetidine core could be a valuable component in the development of new anti-tubercular agents. The broad antibacterial and antifungal potential of azetidine derivatives has also been noted. medwinpublishers.com

Central Nervous System (CNS) Disorders: The conformationally constrained nature of the azetidine ring is ideal for designing ligands for CNS targets. Azetidine derivatives have been successfully developed as potent inhibitors of gamma-aminobutyric acid (GABA) uptake, specifically targeting the GAT-1 and GAT-3 transporters. nih.gov This mechanism is relevant for treating neurological and psychiatric disorders. Furthermore, related compounds are being explored for potential roles in neuroprotection against neurodegenerative diseases. smolecule.com

Autoimmune and Inflammatory Diseases: Research into the closely related compound 1-(Methylsulfonyl)-3-azetidinecarboxylic acid indicates it may act as an antagonist for Sphingosine-1-phosphate (S1P) receptors. smolecule.com S1P signaling is critical in regulating immune cell trafficking, making its modulation a key strategy in treating autoimmune diseases like multiple sclerosis. smolecule.com This suggests a potential immunomodulatory role for carboxamide derivatives as well.

| Potential Therapeutic Area | Biological Target/Mechanism | Example from Related Compounds | Reference |

| Oncology | STAT3 Inhibition | (R)-azetidine-2-carboxamide analogues inhibit STAT3 DNA-binding. | nih.govacs.org |

| Infectious Diseases | Anti-mycobacterial Activity | Spirocyclic azetidines show low MIC values against M. tuberculosis. | mdpi.com |

| CNS Disorders | GABA Uptake Inhibition | Azetidin-2-ylacetic acid derivatives show high potency at GAT-1. | nih.gov |

| Autoimmune Diseases | S1P Receptor Modulation | 1-(Methylsulfonyl)-3-azetidinecarboxylic acid shows antagonist activity. | smolecule.com |

Development of Sustainable and Green Synthetic Methodologies for Azetidine Production

The synthesis of strained four-membered rings like azetidine has traditionally presented significant challenges, often requiring harsh conditions and multi-step processes. nih.govmedwinpublishers.com A key future direction is the development of green and sustainable synthetic methods that are more efficient, generate less waste, and are safer for the environment.

Modern synthetic chemistry offers several promising strategies to achieve this:

Catalysis: The use of catalysts can enable reactions under milder conditions with greater efficiency and selectivity. For instance, lanthanide triflates have been shown to be excellent catalysts for the intramolecular aminolysis of epoxides to form the azetidine ring in high yields. nih.govfrontiersin.org Similarly, copper-catalyzed photoinduced reactions provide a novel route to highly functionalized azetidines. nih.gov

Photochemistry: Visible-light-mediated reactions are a cornerstone of green chemistry, as they use a renewable energy source and often proceed at ambient temperatures. Intermolecular [2+2] photocycloadditions enabled by visible light have emerged as a powerful method for constructing functionalized azetidines. springernature.com

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure reduces the need for intermediate purification steps, saving time, solvents, and energy. organic-chemistry.org Microwave-assisted one-pot cyclocondensation in aqueous media represents an efficient and environmentally friendly approach to the azetidine core. organic-chemistry.org

Novel Cyclization Strategies: Researchers are continuously developing new ways to form the azetidine ring. Intramolecular SN2 reactions, cycloadditions of allenoates and imines, and ring contractions of larger five-membered heterocycles are all active areas of research aimed at improving access to this valuable scaffold. nih.govmagtech.com.cn

By embracing these green chemistry principles, the future production of this compound and its derivatives can be made more economically viable and environmentally responsible.

| Synthetic Method | Key Features | Advantages (vs. Traditional Methods) | Reference |

| Lanthanide Catalysis | La(OTf)3-catalyzed intramolecular aminolysis | High yields, tolerance of sensitive functional groups, milder conditions. | nih.govfrontiersin.org |

| Photochemistry | Visible-light-mediated [2+2] cycloadditions | Uses renewable energy, ambient temperature, novel reactivity. | springernature.com |

| Microwave-Assisted Synthesis | One-pot reaction in aqueous medium | Rapid reaction times, reduced solvent waste, improved energy efficiency. | organic-chemistry.org |

| Photoinduced Radical Cyclization | Copper-catalyzed 4-exo-dig cyclization | High regioselectivity, good functional group tolerance. | nih.gov |

Q & A

Q. What are the typical synthetic routes for 1-(Methylsulfonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of azetidine-3-carboxamide derivatives generally involves multi-step processes:

Azetidine Ring Formation : Cyclization reactions using precursors like β-lactams or amino alcohols, often catalyzed by Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates .

Sulfonyl Group Introduction : Sulfonation via methanesulfonyl chloride (MsCl) in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) .

Carboxamide Functionalization : Coupling reactions (e.g., EDC/HOBt-mediated) with amines or carboxylic acids .

Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity .

- Catalyst Screening : Lewis bases (e.g., DMAP) improve sulfonation yields .

- Temperature Control : Lower temperatures reduce side reactions during sulfonyl group addition .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons in the azetidine ring (e.g., δ ~3.5–4.0 ppm for CH₂ groups adjacent to sulfonyl) .

- 2D NMR (COSY, HSQC) : Resolves stereochemistry and confirms ring conformation .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₅H₁₀N₂O₃S: calculated 178.0412) .

Infrared Spectroscopy (IR) : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial screening of biological activity in azetidine-3-carboxamide derivatives?

Methodological Answer:

- Enzyme Inhibition Assays :

- Fluorogenic Substrates : Measure inhibition of targets (e.g., Factor Xa) using kinetic assays (IC₅₀ determination) .

- Cell-Based Assays :

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values reported at 48–72 hours .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the biological efficacy of this compound across different studies?

Methodological Answer: Contradictions may arise from:

Purity Discrepancies :

- HPLC Quantification : Use C18 columns (ACN/water gradient) to verify purity >95% .

Assay Variability :

- Standardized Protocols : Replicate studies using CLSI guidelines for cytotoxicity assays .

Solubility Differences :

- DMSO Concentration : Limit to <0.1% in cell culture to avoid solvent toxicity .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for sulfonyl-containing azetidine carboxamides?

Methodological Answer:

Core Modifications :

- Azetidine Ring Substitution : Introduce methyl/fluoro groups at C3 to assess steric/electronic effects on target binding .

Functional Group Replacement :

- Sulfonyl vs. Carbonyl : Compare potency in enzyme assays to determine the role of sulfonamide H-bonding .

Pharmacophore Modeling :

- Docking Simulations : Use AutoDock Vina to predict interactions with Factor Xa’s S1/S4 pockets .

Q. What strategies improve the pharmacokinetic profile of azetidine-3-carboxamide derivatives while maintaining target affinity?

Methodological Answer:

Bioisosteric Replacement :

- Amidine → Benzylamine : Reduces basicity (pKa adjustment) to enhance oral bioavailability without sacrificing Factor Xa affinity (Kᵢ < 1 nM) .

Prodrug Design :

- Esterification : Mask polar groups (e.g., carboxamide) to improve membrane permeability .

Metabolic Stability :

- Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic soft spots (e.g., CYP3A4 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.